

Definitive Technical Guide: Tipranavir-d4 in Bioanalysis

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Compound of Interest

Compound Name: *Tipranavir-d4*

Cat. No.: *B563053*

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Executive Summary

Tipranavir-d4 (TPV-d4) is the stable isotope-labeled internal standard (SIL-IS) required for the precise quantification of Tipranavir, a non-peptidic protease inhibitor (NPPI) used in the treatment of multidrug-resistant HIV-1.[1]

In high-throughput bioanalysis, particularly for therapeutic drug monitoring (TDM) and pharmacokinetic (PK) profiling, the use of **Tipranavir-d4** is superior to structural analogs (e.g., Saquinavir-d5) because it perfectly compensates for matrix effects, extraction recovery variances, and ionization suppression.[1] This guide details the physicochemical properties, "Gold Standard" quantification protocols, and handling requirements for **Tipranavir-d4**.

Chemical Identity & Physicochemical Profile[1][2]

Tipranavir-d4 is characterized by the incorporation of four deuterium atoms on the propyl side chain of the dihydropyrone ring. This specific labeling position is metabolically stable and ensures the isotope label is retained in the primary mass spectrometric fragment.

| Property | Tipranavir (Analyte) | Tipranavir-d4 (Internal Standard) |
|-------------------|--|--|
| CAS Number | 174484-41-4 | 1217819-15-2 |
| Molecular Formula | C31H33F3N2O5S | C31H29D4F3N2O5S |
| Molecular Weight | 602.67 g/mol | 606.70 g/mol |
| Monoisotopic Mass | 602.21 | 606.24 |
| Appearance | White to off-white solid | White to off-white solid |
| Solubility | DMSO (>20 mg/mL), Methanol, Ethanol | DMSO, Methanol, Ethyl Acetate |
| LogP | -6.1 (Highly Lipophilic) | -6.1 (Identical chromatographic behavior) |
| pKa | -6.1 (Weakly acidic sulfonamide) | -6.1 |

Structural Differentiation

The deuteration is located on the propyl group at the C-3 position of the pyran-2-one scaffold.

[1]

- IUPAC Name: N-[3-[(1R)-1-[(2R)-4-hydroxy-6-oxo-2-(2-phenylethyl)-2-(1,1,2,2-tetradeuteriopropyl)-3H-pyran-5-yl]propyl]phenyl]-5-(trifluoromethyl)pyridine-2-sulfonamide.

Bioanalytical Application: LC-MS/MS Methodology

The following protocol represents a "Gold Standard" workflow derived from validated clinical assays. It prioritizes sensitivity (LLOQ < 10 ng/mL) and robustness against the "sticky" nature of lipophilic protease inhibitors.

Sample Preparation: Liquid-Liquid Extraction (LLE)

While protein precipitation (PPT) is faster, Liquid-Liquid Extraction (LLE) is strongly recommended for Tipranavir to remove phospholipids that cause ion suppression.[1]

Protocol:

- Aliquot: Transfer 50 μ L of human plasma into a 2 mL polypropylene tube.
- IS Addition: Add 20 μ L of **Tipranavir-d4** working solution (e.g., 500 ng/mL in 50:50 MeOH:Water). Vortex gently.
- Buffer: Add 50 μ L of 0.1 M Ammonium Acetate (pH 4.5) to stabilize the analyte.
- Extraction: Add 1.5 mL of Tert-butyl methyl ether (TBME) or Ethyl Acetate.[1]
- Agitation: Shake/tumble for 10 minutes. Centrifuge at 4,000 rpm for 5 minutes.
- Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic supernatant into a clean tube.
- Dry: Evaporate to dryness under Nitrogen at 40°C.
- Reconstitute: Dissolve residue in 100 μ L of Mobile Phase (60:40 ACN:Water + 0.1% Formic Acid).

Chromatographic Conditions

Tipranavir is highly lipophilic. A C18 column with a high carbon load is required for retention, but carryover must be managed.

- Column: Waters XBridge C18 or Agilent Zorbax Eclipse Plus C18 (50 mm \times 2.1 mm, 3.5 μ m).
- Mobile Phase A: 0.1% Formic Acid in Water.[2][3]
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient:
 - 0.0 min: 40% B
 - 0.5 min: 40% B

- 2.5 min: 95% B (Elution of TPV and TPV-d4)
- 3.5 min: 95% B (Wash)[1]
- 3.6 min: 40% B (Re-equilibration)
- Flow Rate: 0.4 mL/min.
- Needle Wash:Crucial. Use 1:1:1:1 Acetonitrile:Methanol:Isopropanol:Water + 0.1% Formic Acid to prevent carryover.

Mass Spectrometry (MRM Parameters)

Operate in Positive Electrospray Ionization (ESI+) mode.

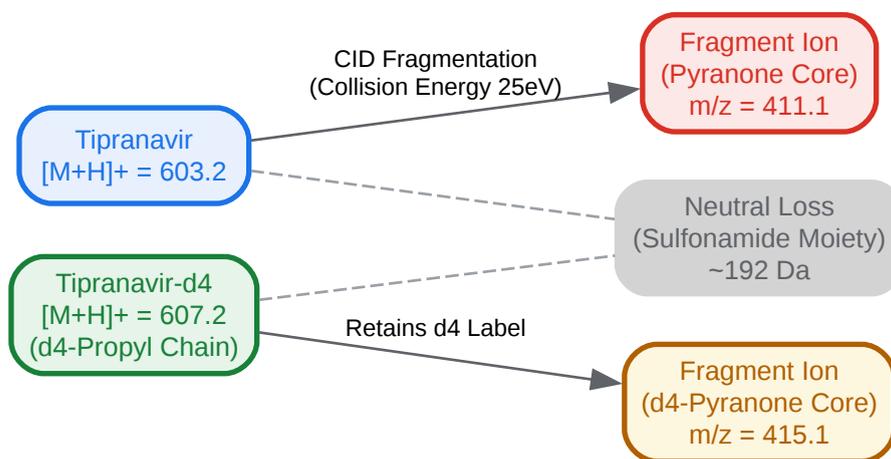
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Cone Voltage (V) | Collision Energy (eV) |
|---------------|--------------------------|------------------|------------------|-----------------------|
| Tipranavir | 603.2 [M+H] ⁺ | 411.1 | 30 | 25 |
| Tipranavir-d4 | 607.2 [M+H] ⁺ | 415.1 | 30 | 25 |

Note: The transition 603.2 -> 411.1 corresponds to the cleavage of the sulfonamide moiety, retaining the pyranone core where the deuterated propyl group resides. Thus, the IS transition shifts by +4 Da to 415.1.

Visualizing the Workflow

The following diagrams illustrate the fragmentation logic and the extraction workflow, encoded in Graphviz (DOT).

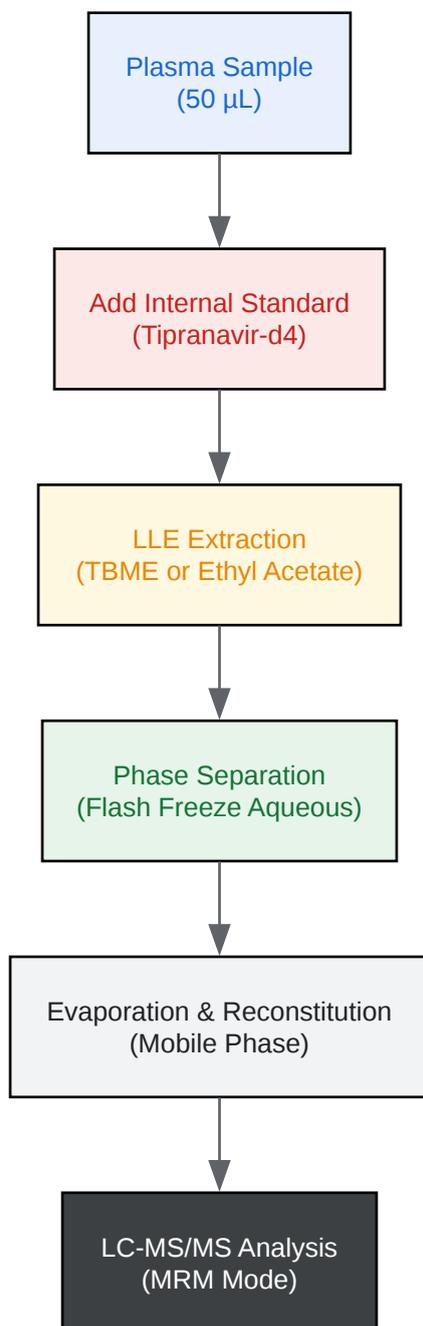
Diagram 1: Fragmentation & Mass Shift Logic[8]



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Caption: MRM transitions showing the retention of the deuterium label in the primary product ion.

Diagram 2: Bioanalytical Extraction Workflow



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Caption: Optimized Liquid-Liquid Extraction (LLE) workflow for Tipranavir quantification.

Validation & Scientific Integrity (E-E-A-T)

To ensure Trustworthiness and Accuracy, the following validation parameters must be met (per FDA/EMA Bioanalytical Method Validation Guidelines):

- Cross-Signal Contribution (CSA):
 - Inject a blank sample containing only **Tipranavir-d4** (at working concentration).[1]
 - Requirement: Interference at the analyte channel (603.2 → 411.[1]1) must be < 5% of the LLOQ response.
 - Why? Isotopic impurity (d0 present in d4 material) can falsely elevate patient results. Buy high-grade IS (>99% isotopic purity).
- Matrix Factor (MF):
 - Compare the peak area of TPV-d4 spiked into extracted blank plasma vs. TPV-d4 in pure solvent.[1]
 - Requirement: IS-normalized MF should be close to 1.0 (0.85 – 1.15), indicating the d4 analog is experiencing the exact same suppression/enhancement as the analyte.
- Stability:
 - Tipranavir is stable in plasma, but stock solutions in MeOH should be stored at -20°C.[1]
 - Light Sensitivity: Protect solutions from direct light due to the sulfonamide moiety.

References

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